N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and an ethyl linkage to a benzamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or Friedländer synthesis. The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
The ethyl linkage is formed through alkylation reactions, where the quinoline derivative is reacted with ethyl halides under basic conditions. The final step involves the formation of the benzamide moiety through amidation reactions, where the ethyl-substituted quinoline is reacted with 2-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The methoxy and benzamide groups can interact with enzymes, inhibiting their activity and leading to anti-inflammatory effects. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
- 2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
Uniqueness
N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the benzamide moiety contributes to its potential therapeutic effects. Compared to similar compounds, it exhibits a unique combination of properties that make it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-3-4-6-17(13)20(24)21-10-9-15-11-14-7-8-16(25-2)12-18(14)22-19(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPFGPQNXOMCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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